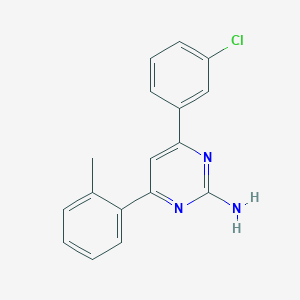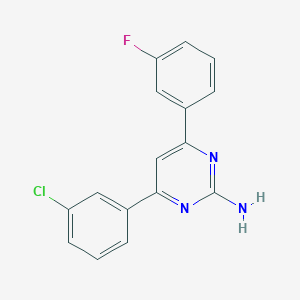
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4C6TMP, is a synthetic compound with a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in laboratory experiments. In
Scientific Research Applications
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies of the effect of environmental pollutants on the physiology of aquatic organisms. It has also been used in studies of the effects of drugs on the central nervous system. Furthermore, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in studies of the effects of oxidative stress on cells.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as a modulator of cell signaling pathways, affecting the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In laboratory studies, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been found to reduce inflammation and oxidative stress, as well as to protect cells from the damaging effects of free radicals. It has also been found to have anti-tumor effects, inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is low cost and has a high purity product. It is also non-toxic and has a high solubility in water, making it easy to use in experiments. However, there are a few limitations to its use. It has a low bioavailability and is not easily absorbed by cells, which can limit its effectiveness in experiments.
Future Directions
There are several potential future directions for the use of 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in scientific research. One possibility is to use it to study the effects of environmental pollutants on human health. Another potential use is to study the effects of drugs on the central nervous system. Additionally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used to study the effects of oxidative stress on cells, as well as the effects of aging on cell function. Finally, 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used in the development of new drugs to treat various diseases.
Synthesis Methods
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol and 3,4,5-trimethoxybenzaldehyde in the presence of sodium hydroxide, resulting in the formation of a Schiff base. This Schiff base is then reduced with sodium borohydride to form 4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This method is cost-effective and yields a high purity product.
properties
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLMFYUXYUDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














